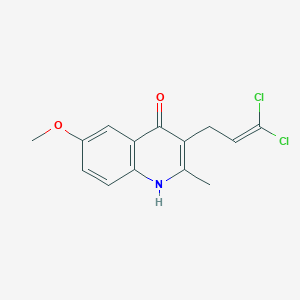![molecular formula C21H24N4OS B5669255 4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine" is a part of a broader class of chemicals that play significant roles in pharmaceutical research and development. Although the exact compound is not directly referenced in available literature, studies on similar compounds provide insights into the synthesis, molecular structure, chemical reactions, and properties of closely related chemicals.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include nucleophilic aromatic substitution, hydrogenation, and iodination. For example, a three-step synthesis process was developed for a key intermediate in the synthesis of Crizotinib, demonstrating the complexity and precision required in these chemical syntheses (Fussell et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals a variety of functional groups and bonding patterns. This analysis is crucial for understanding the chemical reactivity and potential applications of these compounds. For instance, bis(thieno[2,3-b]pyridine) and bis(pyrazolo[3,4-b]pyridine) hybrids linked to benzofuran units were synthesized, showing the intricate molecular architectures possible within this chemical space (Ahmed et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds from this class can lead to a wide range of derivatives, showcasing their versatility. The reactivity with different active methylene compounds or halo compounds allows for the creation of diverse molecular structures with varying properties (Rateb, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For example, modifications in the linker between the head and tail moieties of a molecule significantly affected its aqueous solubility and oral absorption, highlighting the importance of structural analysis in the development of pharmaceutical compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key factors in determining the potential applications of these compounds. The design of stable N-heterocyclic carbenes based on the imidazo[1,5-a]pyridine skeleton, for instance, showcases the innovative approaches to developing new chemical entities with desired properties (Alcarazo et al., 2005).
properties
IUPAC Name |
1-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c26-20(6-5-19-4-2-14-27-19)24-12-1-3-18(16-24)21-23-11-13-25(21)15-17-7-9-22-10-8-17/h2,4,7-11,13-14,18H,1,3,5-6,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDUWOJZVUANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CS2)C3=NC=CN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5669176.png)
![9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5669181.png)
![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
![2-benzyl-8-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669216.png)



![1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B5669250.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)


![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)